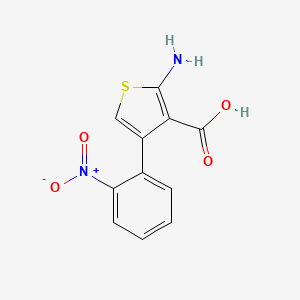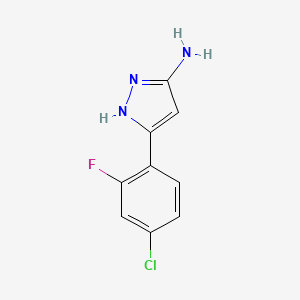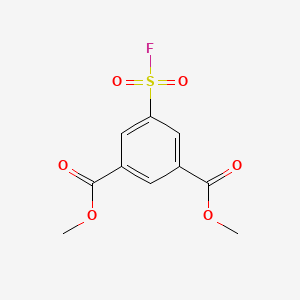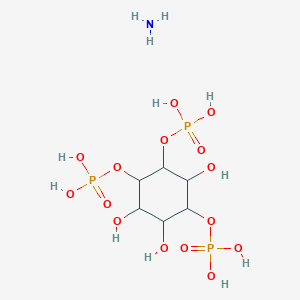
3-(3-Formyl-1H-pyrrol-1-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Formyl-1H-pyrrol-1-yl)propanoic acid: is a chemical compound that features a pyrrole ring substituted with a formyl group at the third position and a propanoic acid moiety at the first position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Formyl-1H-pyrrol-1-yl)propanoic acid can be achieved through several methods. One common approach involves the hydrolysis of 1-(2-cyanoethyl)pyrrole, which yields 1H-pyrrole-1-propanoic acid . The formylation of this intermediate can be carried out using formylating agents such as formic acid or formic anhydride under controlled conditions to introduce the formyl group at the desired position.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and drying under vacuum to obtain the final product in a stable form .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The formyl group in 3-(3-Formyl-1H-pyrrol-1-yl)propanoic acid can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted pyrrole derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Chemistry: 3-(3-Formyl-1H-pyrrol-1-yl)propanoic acid is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in the construction of heterocyclic compounds and other functionalized molecules .
Biology and Medicine: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical research. It may be used in the synthesis of bioactive compounds with potential therapeutic applications .
Industry: In the industrial sector, this compound can be used in the production of polymers and materials with specific properties. Its ability to form conductive polymers and multi-layered films makes it useful in the development of sensors and other electronic devices .
Mécanisme D'action
The mechanism of action of 3-(3-Formyl-1H-pyrrol-1-yl)propanoic acid is largely dependent on its chemical reactivity. The formyl group can participate in nucleophilic addition reactions, while the pyrrole ring can undergo electrophilic substitution. These reactions allow the compound to interact with various molecular targets, potentially leading to biological activity. The specific pathways and targets involved would depend on the context of its use, such as in drug development or material science .
Comparaison Avec Des Composés Similaires
3-(3-Formyl-1H-pyrazol-1-yl)propanoic acid: Similar structure but with a pyrazole ring instead of a pyrrole ring.
1H-Pyrrole-1-propanoic acid: Lacks the formyl group, making it less reactive in certain contexts.
3-(1H-Pyrrol-2-yl)propanoic acid: Similar structure but with the pyrrole ring substituted at a different position.
Uniqueness: 3-(3-Formyl-1H-pyrrol-1-yl)propanoic acid is unique due to the presence of both a formyl group and a propanoic acid moiety on the pyrrole ring. This combination of functional groups provides a versatile platform for various chemical reactions and applications, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C8H9NO3 |
|---|---|
Poids moléculaire |
167.16 g/mol |
Nom IUPAC |
3-(3-formylpyrrol-1-yl)propanoic acid |
InChI |
InChI=1S/C8H9NO3/c10-6-7-1-3-9(5-7)4-2-8(11)12/h1,3,5-6H,2,4H2,(H,11,12) |
Clé InChI |
WQEPEJRETBBZCZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CN(C=C1C=O)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(3-fluorophenyl)methyl]-N-propylpiperidin-3-amine](/img/structure/B12073654.png)

![3-[(5-Bromo-4-methylpyridin-2-yl)oxy]propan-1-amine](/img/structure/B12073670.png)

![3-[4-(1,3-Dithiolan-2-yl)phenyl]-5-(ethoxyisopropylaminophosphoryl)thiomethyl-1,2,4-oxadiazole](/img/structure/B12073683.png)
![2-N,2-N-dimethyl-5-N-[N-(2-methyl-1-benzofuran-5-yl)-N'-[2-oxo-1-(2-oxo-2-pyrrolidin-1-ylethyl)azepan-3-yl]carbamimidoyl]pyridine-2,5-dicarboxamide](/img/structure/B12073684.png)



![[5-(6-Benzamidopurin-9-yl)-4-benzoyloxy-2-(hydroxymethyl)oxolan-3-yl] benzoate](/img/structure/B12073708.png)



